REACTION_SMILES
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[BH4-:16].[CH3:18][C:19](=[O:20])[OH:21].[CH3:1][c:2]1[cH:3][c:4](-[n:8]2[n:9][c:10]([C:13]([CH3:14])=[O:15])[n:11][n:12]2)[cH:5][cH:6][cH:7]1.[CH3:22][OH:23].[Na+:17]>>[CH3:1][c:2]1[cH:3][c:4](-[n:8]2[n:9][c:10]([CH:13]([CH3:14])[OH:15])[n:11][n:12]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1nnn(-c2cccc(C)c2)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1cccc(-n2nnc(C(C)O)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |